molecular formula C15H10O4 B191088 3,5-Dihydroxyflavone CAS No. 6665-69-6

3,5-Dihydroxyflavone

Cat. No. B191088
CAS RN: 6665-69-6
M. Wt: 254.24 g/mol
InChI Key: QHYWQIVTVQAKQF-UHFFFAOYSA-N
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Description

3,5-Dihydroxyflavone is a flavonoid, a class of compounds with broad pharmacological activity . They are known to bind to biomolecules such as enzymes, hormone carriers, and DNA, chelate transition metal ions, catalyze electron transport, and scavenge free radicals .


Molecular Structure Analysis

The molecular formula of 3,5-Dihydroxyflavone is C15H10O4 . It has a molecular weight of 254.24 . The structure of 3,5-Dihydroxyflavone includes a common phenylchromen-4-one scaffold which can be substituted with a phenyl ring at C2 or C3 to give the flavone and isoflavone backbone structure .


Physical And Chemical Properties Analysis

3,5-Dihydroxyflavone has a density of 1.5±0.1 g/cm3, a boiling point of 451.8±45.0 °C at 760 mmHg, and a flash point of 175.4±22.2 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

Flavonoids in Health Benefits

Flavonoids like 3,5-Dihydroxyflavone are known for their potential health benefits. A comprehensive review of over 180 preclinical studies has explored the efficacy of 7,8-Dihydroxyflavone (7,8-DHF), a compound similar to 3,5-Dihydroxyflavone, in treating various brain and body pathologies. These studies suggest its potential usefulness for human treatment in pathologies affecting brain and body functioning (Emili et al., 2020).

Metabolism and Pharmacokinetics

Research into the metabolism of dihydroxyflavones, including 3,5-Dihydroxyflavone, focuses on their glucuronidation by human liver and intestinal microsomes. This study highlights the importance of specific enzymes in metabolizing these compounds, providing insights into their pharmacokinetics and potential therapeutic applications (Tang et al., 2010).

DNA Binding and Therapeutic Potential

Research on natural flavonoids like Fisetin and Quercetin, which are structurally related to 3,5-Dihydroxyflavone, demonstrates their binding to DNA. These interactions are significant in understanding the therapeutic potential of flavonoids in treating diseases like atherosclerosis, cardiovascular disease, and cancer (Sengupta et al., 2014).

Antiproliferative and Chemopreventive Potency

Studies on the structure-activity relationships of 5,7-dihydroxyflavones, similar to 3,5-Dihydroxyflavone, have demonstrated their antiproliferative effects in human leukemia cells. These findings are critical in exploring the antileukemic and chemopreventive potential of such flavonoids (Ninomiya et al., 2013).

Anti-inflammatory Effects

The flavone Chrysin, structurally similar to 3,5-Dihydroxyflavone, has been shown to have anti-inflammatory effects in models of inflammatory bowel disease. This research provides insights into the potential use of such flavonoids in treating inflammation-related conditions (Shin et al., 2009).

Hydrogen Bonding Acidity and QSARs

Investigations into the hydrogen bonding acidity of flavones, including studies on 5,7-dihydroxyflavone which is structurally related to 3,5-Dihydroxyflavone, contribute to the understanding of their biochemical interactions and pharmacological activities. This research aids in the development of QSARs (Quantitative Structure Activity Relationships) for drug development based on flavone structures (Whaley et al., 2013).

Safety And Hazards

When handling 3,5-Dihydroxyflavone, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Flavonoids, including 3,5-Dihydroxyflavone, have been associated with a wide range of health benefits . Future research directions include the detailed mechanisms of flavonoid exudation and the identification of transport mechanisms and transporter proteins specific to flavonoid exudation .

properties

IUPAC Name

3,5-dihydroxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-7-4-8-11-12(10)13(17)14(18)15(19-11)9-5-2-1-3-6-9/h1-8,16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYWQIVTVQAKQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=C(C=CC=C3O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30419823
Record name 3,5-DIHYDROXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dihydroxyflavone

CAS RN

6665-69-6
Record name 3,5-Dihydroxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6665-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-DIHYDROXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dihydroxyflavone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
153
Citations
JH Looker, WW Hanneman, SA Kagal… - Journal of …, 1966 - Wiley Online Library
Solid state infrared curves (O‐H and C‐H stretching region) are given for 5, n‐dihydroxyflavones, where n is 2′, 3′, 4′, 6, 7 and 8. In chloroform solution spectra of 3,5‐…
Number of citations: 20 onlinelibrary.wiley.com
L Tang, L Ye, R Singh, B Wu, C Lv, J Zhao… - Molecular …, 2010 - ACS Publications
The present study aims to predict the regiospecific glucuronidation of three dihydroxyflavones and seven monohydroxyflavones in human liver and intestinal microsomes using …
Number of citations: 64 pubs.acs.org
Jasril, LY Mooi, AM Ali, MA Sukari… - Pharmaceutical …, 2003 - Taylor & Francis
Five flavonoids, including 3,7,4′-trimethoxy-5-hydroxyflavone (1), 3,4′-dimethoxy-5,7-dihydroxyflavone (2), 5,7,4′-trimethoxy-3-hydroxyflavone (3), 3,5,7,4′-tetramethoxyflavone (4)…
Number of citations: 21 www.tandfonline.com
T Horie, T Kitou, Y Kawamura… - Bulletin of the Chemical …, 1996 - jlc.jst.go.jp
The Friedel–Crafts acetylation with boron trifluoride was studied and it was found that 1-(2,4-dihydroxy-3,5,6-trimethoxyphenyl)ethanone was conveniently synthesized from 2,3,5,6-…
Number of citations: 14 jlc.jst.go.jp
J Hyun, Y Woo, DS Hwang, G Jo, S Eom, Y Lee… - Bioorganic & medicinal …, 2010 - Elsevier
Even hydroxyflavones show diverse biological functions, they have two common features such as showing antioxidative effects and containing hydroxyl groups. The authors tested the …
Number of citations: 56 www.sciencedirect.com
BS Sachin, SC Sharma, S Sethi… - … Journal Devoted to …, 2007 - Wiley Online Library
The bioavailability of rifampicin (RIF) in a fixed dose combination (FDC) used for the treatment of tuberculosis remains an area of clinical concern and several pharmaceutical …
Number of citations: 60 onlinelibrary.wiley.com
Y Zhang, C Shang, C Sun, L Wang - Journal of Molecular Liquids, 2023 - Elsevier
The photophysical properties and antiradical abilities of 5-Hydroxyflavone, 3,5-Dihydroxyflavone, galangin, kaempferol, quercetin, and myricetin are explored using density functional …
Number of citations: 0 www.sciencedirect.com
PS Colombo, G Flamini, MS Christodoulou, G Rodondi… - Phytochemistry, 2014 - Elsevier
This work investigated the epicuticular and tissue flavonoids, the volatiles and the glandular trichome structure of the leaves of four species of Primula L. that grow in the Italian Eastern …
Number of citations: 46 www.sciencedirect.com
NA Tyukavkina, NN Pogodaeva - Chemistry of Natural Compounds, 1972 - Springer
The ionization constants of the hydroxy groups in 5-hydroxy-, 3,5- and 4′,5-dihydroxy- and 3-hydroxy-5-methoxyflavones and in 5-hydroxy-7-methoxyflavanone have been determined. …
Number of citations: 2 link.springer.com
BS Sachin, AA Patil, SS Lamkanikar, NK Satti, KA Suri… - International Journal of …, 2012
Number of citations: 0

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